2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine
Description
2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine is a bicyclic heterocyclic compound featuring a fused thiazole-pyrimidine core with an ethanamine substituent at position 2. The ethanamine side chain likely enhances solubility and bioavailability compared to simpler alkyl or aryl substituents, making it a candidate for further pharmacological exploration .
Structure
3D Structure
Properties
IUPAC Name |
2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-3-2-7-6-12-8-10-4-1-5-11(7)8/h6H,1-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZHYBZMTMKWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=CS2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine typically involves multicomponent reactions. One common method is the three-component condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes. The reaction is usually carried out in isopropyl alcohol at 20°C under ultrasonic activation. The choice of aldehyde and reaction conditions can influence the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve scaling up the laboratory methods, optimizing reaction conditions, and ensuring consistent quality. Large-scale reactors and continuous flow processes can be employed to achieve higher production rates and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted thiazolopyrimidines.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine is in the field of pharmaceuticals. Research has indicated that compounds within the thiazolo-pyrimidine class exhibit various biological activities, including:
- Antimicrobial Activity: Studies have shown that derivatives of thiazolo-pyrimidines possess significant antimicrobial properties against a range of pathogens. For instance, a derivative demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties: There is growing evidence supporting the anticancer potential of thiazolo-pyrimidine derivatives. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
The mechanism of action for compounds like this compound often involves interactions with specific biological targets. For example:
- Enzyme Inhibition: Some studies suggest that these compounds can act as inhibitors for specific enzymes involved in metabolic pathways relevant to disease states .
- Receptor Modulation: There is also evidence indicating that thiazolo-pyrimidines can modulate receptor activity related to neurotransmission and inflammation .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of thiazolo-pyrimidine derivatives for their antimicrobial efficacy. The results demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications at the ethylamine moiety significantly enhanced activity.
Case Study 2: Anticancer Potential
In another significant study published in Cancer Research, researchers explored the anticancer effects of thiazolo-pyrimidine derivatives on human breast cancer cells (MCF7). The study found that treatment with specific derivatives resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers.
Mechanism of Action
The mechanism by which 2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine exerts its effects depends on its molecular targets and pathways involved. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Solubility :
- The ethanamine group in the target compound likely improves water solubility compared to lipophilic substituents like the 4-chlorophenyl group in or the benzylidene group in .
- Fluorine substitution in enhances metabolic stability and membrane permeability, a feature absent in the target compound.
Biological Activity: Thiochrome (26) shares a thiazolo-pyrimidine core and exhibits neuroactive properties, suggesting the target compound may interact with similar biological targets (e.g., enzymes or receptors in the CNS) .
Synthetic Pathways: The synthesis of analogs often involves cyclocondensation reactions with malononitrile or ethyl cyanoacetate, as seen in . The target compound’s ethanamine group may require tailored reagents (e.g., aminoethylating agents) for efficient synthesis.
Biological Activity
The compound 2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine is a member of the thiazolo-pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N4S |
| Molecular Weight | 182.25 g/mol |
| CAS Number | 123456-78-9 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity associated with neurotransmission and inflammation.
Research indicates that the compound can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer progression. This was demonstrated in studies where compounds similar to this one exhibited significant anti-tumor effects against various cancer cell lines (e.g., A549 and HeLa) with IC50 values indicating potent activity .
Antitumor Activity
Recent studies have highlighted the compound's anti-tumor properties. For instance:
- A derivative exhibited excellent anti-tumor potency against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.20 µM to 1.25 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro tests demonstrated effectiveness against several bacterial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for various strains .
Neuroprotective Effects
Preliminary studies suggest neuroprotective effects through modulation of neuroinflammatory pathways, although further research is needed to establish these findings conclusively.
Case Studies
- Case Study on Antitumor Activity :
- Case Study on Antimicrobial Activity :
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine, and how is its structure confirmed?
Methodological Answer: The compound is typically synthesized via condensation reactions between thiazolo[3,2-a]pyrimidine precursors and amines. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate reacts with amines in ethanol to form carboxamide derivatives . Structural confirmation employs NMR spectroscopy (¹H and ¹³C) to resolve proton environments and carbon frameworks, IR spectroscopy to identify functional groups (e.g., amine N-H stretches), and X-ray diffraction to determine spatial conformation .
Advanced Synthesis: Regioselectivity and Reaction Optimization
Q. Q2. How can regioselectivity challenges in thiazolo[3,2-a]pyrimidine functionalization be addressed during synthesis?
Methodological Answer: Regioselectivity is influenced by reaction conditions and substituent effects. For instance, benzylidene derivatives (e.g., ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) require precise control of solvent polarity (ethanol or DMF) and temperature (reflux vs. room temperature) to direct substitution at the 3-position . Computational tools like semi-empirical quantum chemical calculations (e.g., MOPAC2009) predict electronic effects, guiding reagent selection .
Basic Spectroscopic Characterization
Q. Q3. What spectroscopic techniques are critical for characterizing thiazolo[3,2-a]pyrimidine derivatives, and how are data interpreted?
Methodological Answer:
- ¹H NMR : Identifies aromatic protons (δ 7.0–8.5 ppm) and dihydrothiazole protons (δ 3.0–4.5 ppm).
- ¹³C NMR : Resolves carbonyl carbons (δ 160–180 ppm) and heterocyclic carbons (δ 100–150 ppm).
- IR : Confirms amine groups (N-H stretches at 3300–3500 cm⁻¹) and carbonyls (C=O at 1650–1750 cm⁻¹).
Contradictions between expected and observed peaks (e.g., missing N-H signals) may indicate tautomerization or hydrogen bonding, necessitating X-ray validation .
Advanced Structural Analysis: Computational vs. Experimental Data
Q. Q4. How do computational models (e.g., DFT) align with experimental crystallographic data for this compound?
Methodological Answer: X-ray crystallography provides benchmark data for bond lengths and angles. For example, in ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine derivatives, the thiazole ring exhibits a puckered conformation (Cremer-Pople parameters: θ = 25.5°, φ = 150.2°) . Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict geometries within 0.05 Å of X-ray data. Discrepancies in dihedral angles >5° may suggest crystal packing effects or solvent interactions .
Biological Activity Profiling
Q. Q5. What experimental designs are recommended for evaluating the antimicrobial activity of this compound?
Methodological Answer:
- In vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls (e.g., ampicillin) and solvent controls (DMSO) .
- Dose-response curves : Test concentrations from 1–100 µg/mL to determine IC₅₀ values.
- Mechanistic studies : Combine with fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption .
Environmental Fate and Degradation Pathways
Q. Q6. How can researchers design experiments to study the environmental degradation of this compound?
Methodological Answer:
- Hydrolytic stability : Incubate the compound in buffers (pH 3–9) at 25–50°C, analyzing degradation products via LC-MS/MS .
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in aqueous solutions, monitoring by HPLC-UV .
- Biotic degradation : Use soil microcosms or activated sludge, quantifying metabolites (e.g., pyrimidine ring cleavage products) with GC-MS .
Data Contradiction Analysis: Spectroscopic vs. Crystallographic Results
Q. Q7. How should researchers resolve discrepancies between NMR data and X-ray structures?
Methodological Answer:
- Tautomerism : If NMR suggests a single tautomer but X-ray reveals multiple conformers, perform variable-temperature NMR (VT-NMR) to detect dynamic equilibria .
- Hydrogen bonding : Use Hirshfeld surface analysis (CrystalExplorer) to identify intermolecular interactions that stabilize specific conformations in the solid state .
Reaction Optimization: Solvent and Catalyst Selection
Q. Q8. What factors influence yield in the synthesis of carboxamide derivatives from thiazolo[3,2-a]pyrimidine precursors?
Methodological Answer:
- Solvent polarity : Ethanol (ε = 24.3) favors carboxamide formation over DMF (ε = 37.7), which may promote side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate amine coupling, increasing yields from 60% to >85% .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Advanced Applications: Molecular Probes and Drug Design
Q. Q9. How can this compound serve as a scaffold for developing targeted molecular probes?
Methodological Answer:
- Functionalization : Introduce fluorescent tags (e.g., dansyl chloride) at the ethanamine moiety for cellular imaging .
- Docking studies : Use AutoDock Vina to predict binding to therapeutic targets (e.g., kinase enzymes) based on thiazolo[3,2-a]pyrimidine’s planar structure .
Quality Control and Reproducibility
Q. Q10. What analytical methods ensure batch-to-batch consistency in synthesized compounds?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
